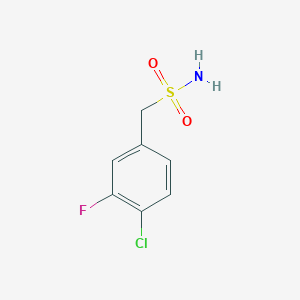
(4-Chloro-3-fluorophenyl)methanesulfonamide
Vue d'ensemble
Description
“(4-Chloro-3-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7ClFNO2S . It has an average mass of 223.652 Da and a monoisotopic mass of 222.987000 Da .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-fluorophenyl)methanesulfonamide” consists of a benzene ring substituted with chlorine and fluorine atoms, and a methanesulfonamide group .Physical And Chemical Properties Analysis
“(4-Chloro-3-fluorophenyl)methanesulfonamide” is a solid compound . More detailed physical and chemical properties are not available.Applications De Recherche Scientifique
Crystal Structure Analysis : A study conducted by Dey et al. (2015) investigated the crystal structures of nimesulidetriazole derivatives, including compounds related to (4-Chloro-3-fluorophenyl)methanesulfonamide. The research focused on understanding the intermolecular interactions and molecular geometries of these compounds, which are crucial for their biological activity and pharmacological properties. The findings provide insights into the structural aspects of similar compounds (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Development of Synthetic Protocols : Prakash et al. (2010) developed a new synthetic protocol for preparing α-fluoro(disulfonyl)methane and its analogues, including chloro and methoxy derivatives. This research is significant for the efficient and selective synthesis of such compounds, which are valuable in various chemical and pharmaceutical applications (Prakash, Wang, Ni, Thomas, & Olah, 2010).
Investigation of Biological Activity : A study by Watanabe et al. (1997) synthesized a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds for evaluating their ability to inhibit the enzyme HMG-CoA reductase. This research contributes to understanding the potential of such compounds in the development of cholesterol biosynthesis inhibitors (Watanabe, Koike, Ishiba, Okada, Seo, & Hirai, 1997).
Chemoselective N-Acylation Reagents : Kondo et al. (2000) conducted research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are derived from compounds similar to (4-Chloro-3-fluorophenyl)methanesulfonamide. This study aimed at developing chemoselective N-acylation reagents, highlighting the importance of these compounds in organic synthesis (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Inhibition of 5-Lipoxygenase : Research by Beers et al. (1997) focused on derivatives of (4-Chloro-3-fluorophenyl)methanesulfonamide, specifically targeting the inhibition of 5-lipoxygenase. These compounds showed significant potential in the treatment of inflammatory conditions (Beers, Malloy, Wu, Wachter, Ansell, Singer, Steber, Barbone, Kirchner, Ritchie, & Argentieri, 1997).
Structural Comparisons with Related Compounds : Gowda et al. (2007) analyzed the structure of N-(4-Fluorophenyl)methanesulfonamide, a compound similar to (4-Chloro-3-fluorophenyl)methanesulfonamide. This study provides a comparison of geometric parameters and intermolecular interactions, contributing to a better understanding of the structural characteristics of these compounds (Gowda, Foro, & Fuess, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
(4-chloro-3-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITQGEKDGAQMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-fluorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



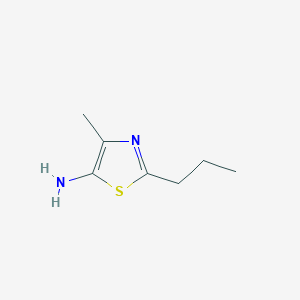
![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)
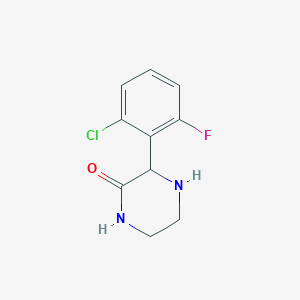

![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1427979.png)

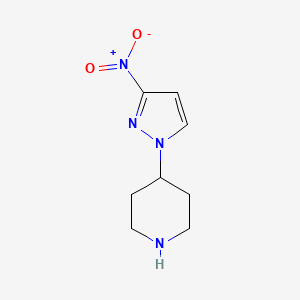
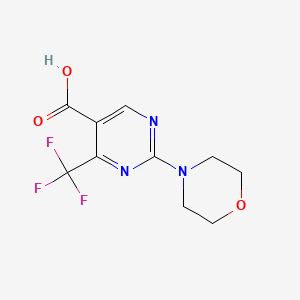
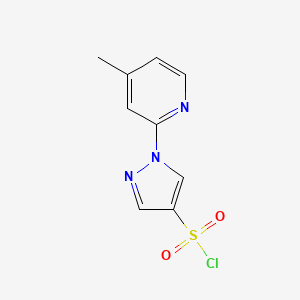
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
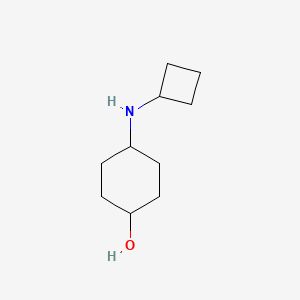
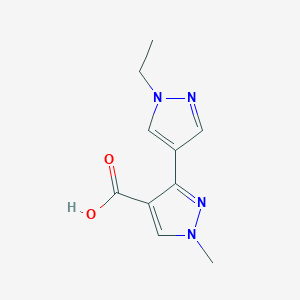
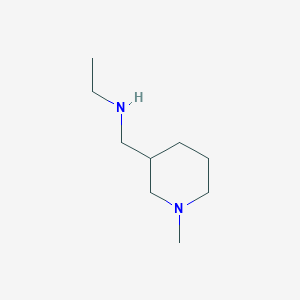
![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)